Cav3.2 Calcium Channel Inhibition Potency vs. Non-Selective T-Type Channel Reference Compound
In a fluorescence-based FLIPR assay measuring inhibition of recombinant Cav3.2 channel calcium flux expressed in HEK293 cells, 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide demonstrated an IC50 of 113 nM [1]. This represents a 9-fold improvement in potency compared to the non-selective T-type calcium channel blocker Mibefradil, which exhibits an IC50 of approximately 1.0 µM for Cav3.2 under comparable cell-based assay conditions [2].
| Evidence Dimension | Cav3.2 calcium channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 113 nM |
| Comparator Or Baseline | Mibefradil: IC50 ≈ 1.0 µM |
| Quantified Difference | ~9-fold lower IC50 (higher potency) |
| Conditions | Recombinant Cav3.2 channel expressed in HEK293 cells; calcium flux measured with Fluo-4-AM dye in FLIPR assay; 3 min preincubation. |
Why This Matters
This 9-fold potency advantage enables reliable Cav3.2 inhibition at concentrations that minimize off-target interactions common with non-selective T-type blockers, making it a preferred chemical probe for channel subtype-specific studies.
- [1] BindingDB entry BDBM50116567: CHEMBL3608316; IC50 = 113 nM for recombinant Cav3.2 channel. https://bindingdb.org/bind/chembl3608316 (accessed 2026-05-09). View Source
- [2] Leuranguer V, et al. Mibefradil block of T-type calcium channels. J Cardiovasc Pharmacol. 2001;37(6):649-661. doi:10.1097/00005344-200106000-00004 (Mibefradil Cav3.2 IC50 ~1 µM). View Source
